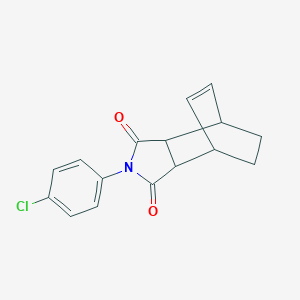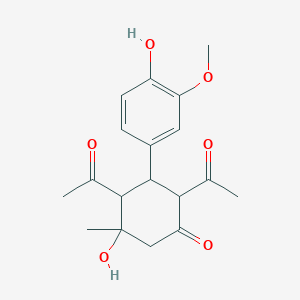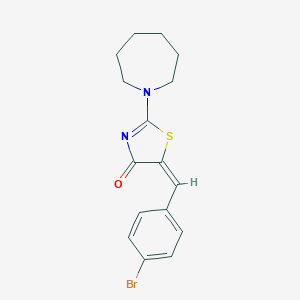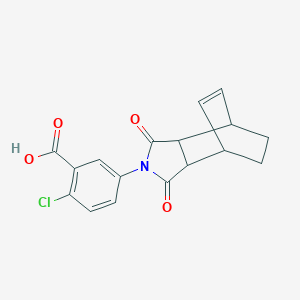![molecular formula C17H18N4O4 B393704 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 314767-59-4](/img/structure/B393704.png)
6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C17H18N4O4 . It is a member of the pyrazole class of compounds, which are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles were synthesized by a four-component one-pot reaction of methyl acetoacetate (or ethyl acetoacetate), hydrazine hydrate, arylaldehydes, and malononitrile .Molecular Structure Analysis
The dihedral angle between the benzene ring and 2,4-dihydropyrano[2,3-c]pyrazole ring system in the compound is 89.41 (7)°. The pyran moiety adopts a strongly flattened boat conformation .Mécanisme D'action
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits Taq polymerase and telomerase , triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation . These interactions disrupt the normal functioning of the targets, leading to altered cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division . Its interaction with Hsp90 can lead to the destabilization of several client proteins, affecting multiple signaling pathways . Inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress . By inhibiting HLSD1, it can alter gene expression patterns . Its interaction with ALK2, P-gp, and platelet-derived growth factor receptor β can affect various signal transduction pathways .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in the compound suggests that it may have good bioavailability, as tmp is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it causes a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle . This indicates that the compound may induce cell cycle arrest, leading to inhibited cell proliferation .
Propriétés
IUPAC Name |
6-amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-8-13-14(10(7-18)16(19)25-17(13)21-20-8)9-5-11(22-2)15(24-4)12(6-9)23-3/h5-6,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZVPAKAARMFOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B393621.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393627.png)
![1,8-Dibromo-17-(5-chloropyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393628.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B393629.png)
![4-amino-N'-[4-(cyanomethoxy)-3-methoxybenzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B393630.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393633.png)


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B393636.png)
![N-(2-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B393639.png)

![3-[(2,5-Dimethylanilino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B393643.png)
